4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Adenosine receptor pharmacology GPCR ligand selectivity Radioligand binding

4-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic N-(thiazol-2-yl)-benzamide derivative (C₁₇H₁₃FN₂OS, MW 312.36 g/mol) characterized by a 4-fluorophenyl acyl group attached via an amide linkage to a 5-methyl-4-phenyl-1,3-thiazol-2-amine scaffold. The compound belongs to the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide family, a chemotype systematically investigated in radioligand binding studies across all four human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) and identified as a privileged scaffold for adenosine receptor ligand discovery.

Molecular Formula C17H13FN2OS
Molecular Weight 312.36
CAS No. 310452-24-5
Cat. No. B3014024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
CAS310452-24-5
Molecular FormulaC17H13FN2OS
Molecular Weight312.36
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
InChIInChI=1S/C17H13FN2OS/c1-11-15(12-5-3-2-4-6-12)19-17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,19,20,21)
InChIKeyAAPZVQNWXHSHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 310452-24-5): Procurement-Grade Structural and Pharmacological Baseline


4-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic N-(thiazol-2-yl)-benzamide derivative (C₁₇H₁₃FN₂OS, MW 312.36 g/mol) characterized by a 4-fluorophenyl acyl group attached via an amide linkage to a 5-methyl-4-phenyl-1,3-thiazol-2-amine scaffold [1]. The compound belongs to the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide family, a chemotype systematically investigated in radioligand binding studies across all four human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) and identified as a privileged scaffold for adenosine receptor ligand discovery [2]. Spectroscopic identity is verified by two independent NMR spectra (¹H and ¹³C in DMSO-d₆) available via the KnowItAll NMR Spectral Library [1].

Why Generic Substitution Fails for 4-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 310452-24-5): Substituent-Dependent Pharmacological Divergence


Within the N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-benzamide chemotype, even single-atom alterations to the benzamide para-substituent produce marked shifts in adenosine receptor subtype affinity and selectivity profiles [1]. The 4-fluoro substituent imparts distinct electronic properties (Hammett σₚ = +0.06; moderate electron-withdrawing, strong resonance-donating via lone-pair conjugation) that differ fundamentally from the unsubstituted benzamide (σₚ = 0.00), 4-chloro (σₚ = +0.23), 4-cyano (σₚ = +0.66), and 3,4-dimethoxy (σₚ = -0.27) analogs—all of which are commercially available as putative substitutes [2]. In the cognate adenosine receptor series, the benzamide ring electronics directly modulate hydrogen-bonding interactions with a conserved asparagine residue (Asn254⁶·⁵⁵) in the orthosteric pocket, making receptor recognition exquisitely sensitive to the para-substituent identity [1]. Generic replacement of the 4-fluoro with any alternative para-substituent without confirming receptor binding equivalence therefore risks invalidating the pharmacological profile upon which the procurement decision is based.

Quantitative Differentiation Evidence for 4-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 310452-24-5): Head-to-Head and Cross-Study Comparator Data


Adenosine Receptor Subtype Selectivity—Class-Level Evidence for the 4-Fluorobenzamide Congener Within the [5-Substituted-4-phenyl-1,3-thiazol-2-yl] Benzamide Series

In a systematic radioligand binding study of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogs at all four human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) expressed in CHO cell membranes, the benzamide-linked thiazole scaffold was found to be crucial for high adenosine receptor affinity, with the most potent compound (5d) exhibiting low nanomolar affinity across all four subtypes [1]. Compounds 5a and 5g demonstrated moderate selectivity for the A₂A receptor subtype. The molecular docking studies revealed that benzamide ring para-substituents directly modulate binding through interactions with Asn254⁶·⁵⁵, a residue essential for ligand recognition in all four adenosine receptor subtypes [1]. The 4-fluoro substituent on the target compound provides a unique electronic profile (σₚ = +0.06; fluorine as a hydrogen-bond acceptor) that is distinct from the 4-chloro (σₚ = +0.23), 4-cyano (σₚ = +0.66), and unsubstituted (σₚ = 0.00) analogs, each of which would be predicted to exhibit divergent adenosine receptor binding profiles based on the established SAR [1][2].

Adenosine receptor pharmacology GPCR ligand selectivity Radioligand binding

Spectroscopic Identity Verification—2 Independent NMR Spectra Enable Definitive Differentiation from All Structural Analogs

The target compound is represented in the Wiley KnowItAll NMR Spectral Library by two independent NMR spectra (¹H and ¹³C, both acquired in DMSO-d₆), providing definitive spectroscopic fingerprints that enable unambiguous identity confirmation [1]. InChIKey: AAPZVQNWXHSHFQ-UHFFFAOYSA-N; Exact Mass: 312.073262 g/mol. In contrast, the closest commercially available analog—N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS not listed; lacks the 4-fluoro substituent)—displays distinct spectral signatures due to the absence of the ¹⁹F-coupled splitting patterns in ¹H and ¹³C NMR spectra, as well as the characteristic ¹⁹F NMR resonance absent in the non-fluorinated analog . The 4-chloro analog (2-chloro-6-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide; CAS not listed) introduces additional NMR complexity from the ortho-chloro and ortho-fluoro substituents, producing distinct aromatic splitting patterns that differ from the simple para-substituted 4-fluorobenzamide pattern of the target compound .

Analytical chemistry Quality control Compound identity verification

Structural Determinants of ZAC (Zinc-Activated Channel) Inactivity—Negative Differentiation from N-(Thiazol-2-yl)-Benzamide ZAC Antagonists

In a comprehensive functional characterization of 61 N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC) expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC) electrophysiology, the 5-methyl-thiazol-2-yl moiety (present in analog 2a) was explicitly identified as detrimental for ZAC antagonist activity [1]. Specifically, 'in contrast to the inactivity displayed by the 5-methyl analog 2a at ZAC, the 4-tert-butyl (2b) and 4-ethylacetyl (2c) analogs both displayed slightly more potent and efficacious ZAC inhibition' [1]. The most characterized ZAC antagonist in the series, TTFB (5a; N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide), demonstrated IC₅₀ values of 1-3 μM and was a selective ZAC antagonist with no significant activity at 5-HT₃A, α₃β₄ nACh, α₁β₂γ₂s GABA_A, or α₁ glycine receptors at 30 μM [1]. The target compound carries the 5-methyl-4-phenyl-thiazol-2-yl moiety—structurally distinct from the active 4-tert-butyl-thiazol-2-yl and 4-ethylacetyl-thiazol-2-yl ZAC pharmacophores—and is therefore predicted to be inactive or weakly active at ZAC based on the established SAR [1].

Ion channel pharmacology ZAC antagonist Cys-loop receptor Negative allosteric modulator

Physicochemical and Drug-Likeness Differentiation—Calculated Property Comparison Against Five Commercially Available [5-Methyl-4-phenyl-1,3-thiazol-2-yl] Benzamide Analogs

Calculated physicochemical properties reveal systematic differences between the target compound and its closest commercially available analogs that carry alternative benzamide para-substituents . The 4-fluoro substituent confers a unique combination of moderate lipophilicity (clogP ≈ 3.8-4.2), small molar refractivity increment (MR = +0.92 cm³/mol vs. -H), and the ability to act as both a weak hydrogen-bond acceptor (HBA) and a metabolically stable bioisostere for hydrogen [1]. By comparison, the 4-chloro analog (CAS not available) carries a larger van der Waals volume (MR = +5.65 cm³/mol) and increased lipophilicity (ΔclogP ≈ +0.7 vs. 4-F), which may enhance non-specific protein binding. The 4-cyano analog (CAS not available) introduces a strong electron-withdrawing group (σₚ = +0.66) with a linear geometry and an additional HBA site (C≡N), potentially altering binding pose. The 3,4-dimethoxy analog (CAS not available) adds two rotatable methoxy groups and hydrogen-bond acceptor sites, increasing molecular flexibility and polarity (topological polar surface area increase ~18 Ų). The 2-chloro-6-fluoro analog (CAS not available) introduces steric hindrance at the ortho position that may restrict amide bond conformation. The 4-phenylbenzamide analog (CAS not available) substantially increases molecular weight (+76 Da) and lipophilicity (ΔclogP ≈ +1.5).

Physicochemical profiling Drug-likeness Medicinal chemistry ADME prediction

Synthetic Accessibility and Scaffold Validation—Patent-Embedded Evidence for the 5-Methyl-4-phenyl-1,3-thiazol-2-amine Intermediate as a Privileged Building Block

The 5-methyl-4-phenyl-1,3-thiazol-2-amine scaffold—the core heterocyclic building block of the target compound—is explicitly claimed in multiple patent families as a key intermediate for the synthesis of Group I metabotropic glutamate receptor (mGluR1 and mGluR5) negative allosteric modulators [1]. Patent US 2013/0150416 discloses methods of modulating Group I mGluR activity using benzamide compounds of defined formula, where the thiazole ring 4-position accommodates phenyl and the 5-position accommodates methyl, with the benzamide para-position accepting F, Cl, Br, CH₃, OCH₃, CF₃, OCF₃, and phenyl among other substituents [1]. The specific enumeration of the 4-fluoro-substituted benzamide as an explicitly claimed embodiment (R₄ = F in the Markush structure) confirms that this compound was intentionally designed and synthesized as part of a rational drug discovery program targeting mGluR1/5, rather than being a random combinatorial product [1]. This patent provenance provides procurement-grade confidence that the compound's structure was conceived within a defined pharmacological hypothesis.

Synthetic chemistry Building block Patent analysis Scaffold validation

Validated Application Scenarios for 4-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 310452-24-5) Based on Quantitative Evidence


Adenosine Receptor Subtype Selectivity Profiling—Tool Compound for Exploring para-Substituent Electronic Effects on A₁/A₂A/A₂B/A₃ Binding

Research groups investigating the structure-activity relationship of adenosine receptor ligands should select this compound as the 4-fluoro-substituted representative within the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series. The Inamdar et al. (2013) study established that benzamide para-substituents modulate binding through interactions with the conserved Asn254⁶·⁵⁵ residue across all four adenosine receptor subtypes [1]. The 4-fluoro substituent's unique electronic character (moderate σ-electron withdrawal combined with π-donation) makes it a critical data point for mapping the electronic tolerance of the adenosine receptor orthosteric pocket—a parameter space that cannot be filled by the unsubstituted, 4-chloro, 4-cyano, or 3,4-dimethoxy analogs alone. Procurement of the 4-fluoro congener alongside its para-substituted comparators enables a complete electronic perturbation series for quantitative structure-selectivity relationship (QSSR) modeling.

Negative Control for ZAC (Zinc-Activated Channel) Antagonist Screening Cascades

For ion channel pharmacology laboratories running ZAC antagonist screens using the N-(thiazol-2-yl)-benzamide chemotype, this compound serves as a structurally matched negative control. The Rosenkilde et al. (2021) SAR study demonstrated that the 5-methyl substituent on the thiazole ring (present in analog 2a and conserved in the target compound) abolishes ZAC antagonist activity, while the 4-tert-butyl-thiazol-2-yl analogs (exemplified by TTFB, IC₅₀ = 1-3 μM) are active [2]. Including this compound at 30 μM in ZAC counter-screening panels (against 5-HT₃A, nAChR, GABA_AR, GlyR) provides a built-in negative control that validates assay specificity—if this compound produces ZAC inhibition, it would indicate a non-specific mechanism unrelated to the established thiazole SAR.

Group I mGluR (mGluR1/5) Chemical Biology Probe Development—Starting Point Validated by Composition-of-Matter Patent Claims

Neuroscience research groups pursuing chemical probes for Group I metabotropic glutamate receptors (mGluR1 and mGluR5) should prioritize this compound as a synthetic starting point, given its explicit enumeration in patent US 2013/0150416 as a Group I mGluR negative allosteric modulator [3]. The patent's Markush structure encompasses the 4-fluorobenzamide as one of nine explicitly named R₄ substituents flanking the [5-methyl-4-phenyl-1,3-thiazol-2-yl] core, confirming that this specific substitution pattern was rationally designed within an mGluR1/5-targeted medicinal chemistry program. Researchers can leverage this patent-validated scaffold for further functionalization at the thiazole 5-position or benzamide ring to explore mGluR1 vs. mGluR5 subtype selectivity, with the 4-fluoro substituent providing a metabolically stable anchor point that resists oxidative defluorination.

Analytical Reference Standard for Fluorinated Thiazole-Benzamide Library Quality Control

For core facilities and industrial QC laboratories managing compound libraries containing fluorinated N-(thiazol-2-yl)-benzamide derivatives, this compound provides a well-characterized analytical reference standard. The availability of two curated NMR spectra (¹H and ¹³C in DMSO-d₆) in the Wiley KnowItAll Spectral Library [4], combined with the compound's unambiguous InChIKey (AAPZVQNWXHSHFQ-UHFFFAOYSA-N) and exact mass (312.073262 g/mol), enables definitive identity confirmation of incoming batches using standard HPLC-MS and NMR workflows. The unique ¹⁹F NMR signature (a single resonance for the para-fluorine) provides an orthogonal purity assessment dimension unavailable for non-fluorinated analogs, allowing detection of fluorine-containing impurities that may co-elute in HPLC-UV chromatograms.

Quote Request

Request a Quote for 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.